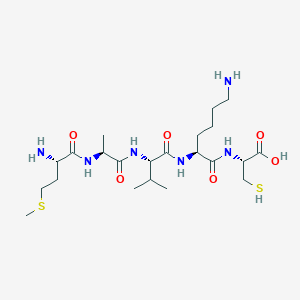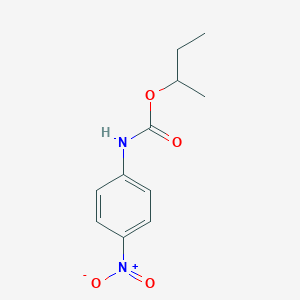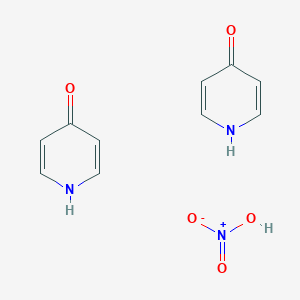
nitric acid;1H-pyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitric acid;1H-pyridin-4-one is a compound that combines the properties of nitric acid and 1H-pyridin-4-one Nitric acid is a strong oxidizing agent, while 1H-pyridin-4-one is a heterocyclic compound with a nitrogen atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of nitric acid;1H-pyridin-4-one typically involves the nitration of pyridines. One common method is the treatment of pyridine with nitric acid in the presence of trifluoroacetic anhydride. This reaction yields nitropyridines, which can then be further processed to obtain the desired compound . The reaction conditions often include maintaining the reaction mixture at low temperatures (0-24°C) and using sodium metabisulfite for subsequent steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Nitric acid;1H-pyridin-4-one undergoes various chemical reactions, including:
Oxidation: Due to the presence of nitric acid, the compound can act as an oxidizing agent in various reactions.
Reduction: The compound can be reduced under specific conditions to form different derivatives.
Substitution: The pyridin-4-one moiety allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide, sulfuric acid, and various organic solvents. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific catalysts .
Major Products Formed
Scientific Research Applications
Nitric acid;1H-pyridin-4-one has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of nitric acid;1H-pyridin-4-one involves its ability to interact with various molecular targets. The nitric acid component acts as an oxidizing agent, while the pyridin-4-one moiety can form hydrogen bonds and interact with biological molecules. These interactions can lead to the inhibition of specific enzymes and pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to nitric acid;1H-pyridin-4-one include:
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and have been studied for their biological activities.
Pyrimidines: Another class of heterocyclic compounds with nitrogen atoms in the ring, known for their pharmacological effects.
Uniqueness
What sets this compound apart is its combination of a strong oxidizing agent with a versatile heterocyclic structure.
Properties
CAS No. |
149239-42-9 |
|---|---|
Molecular Formula |
C10H11N3O5 |
Molecular Weight |
253.21 g/mol |
IUPAC Name |
nitric acid;1H-pyridin-4-one |
InChI |
InChI=1S/2C5H5NO.HNO3/c2*7-5-1-3-6-4-2-5;2-1(3)4/h2*1-4H,(H,6,7);(H,2,3,4) |
InChI Key |
PESOFEWMEKHKFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=CC1=O.C1=CNC=CC1=O.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


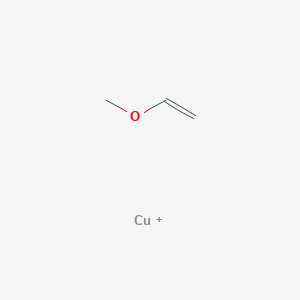
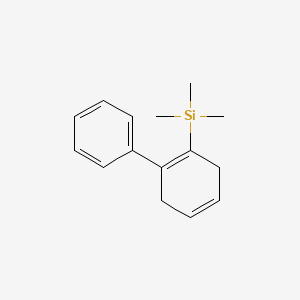

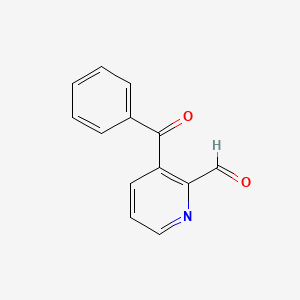
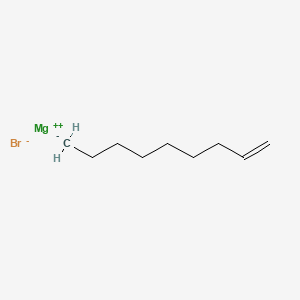
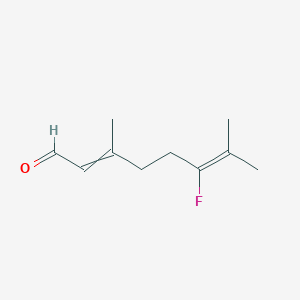

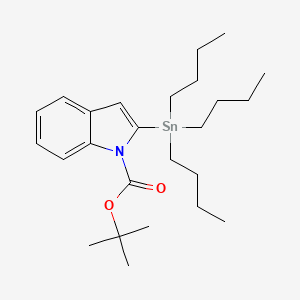
![{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile](/img/structure/B12546193.png)
![6-[2-(Benzenesulfinyl)-2-phenylethyl]-5,6-dihydro-2H-pyran-2-one](/img/structure/B12546195.png)
